molecular formula C26H23N3O4S B2780987 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 403837-61-6

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2780987
CAS No.: 403837-61-6
M. Wt: 473.55
InChI Key: MYZXOJMVXCFXIR-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C26H23N3O4S and its molecular weight is 473.55. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Mechanism Studies

Amani and Nematollahi (2012) discussed electrochemical syntheses of new arylthiobenzazoles through the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole. The study highlights the electrochemically generated p-quinone imine's role in a Michael addition reaction, leading to disubstituted ethanone derivatives, showcasing a potential pathway for synthesizing compounds with similar structures to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone (Amani & Nematollahi, 2012).

Diversity-Oriented Synthesis for Biological Screening

Zaware et al. (2011) presented a diversity-oriented synthesis approach that includes oxidative carbon-hydrogen bond activation and click chemistry for generating a library of structurally diverse compounds. This methodology is crucial for exploring the biological activities of various derivatives, including those related to the compound , by providing rapid access to non-natural compounds for screening against multiple biological targets (Zaware et al., 2011).

Antimicrobial Evaluation of Pyrazolinyl Derivatives

Hawaiz (2018) detailed the stepwise synthesis of Pyrazolinyl bromophenylthiazoles, starting from benzylation of 2,4-dihydroxyacetophenone. The synthesized derivatives were evaluated for antimicrobial activities, indicating the importance of such compounds in developing new antimicrobial agents. This research underscores the potential of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone and its derivatives in antimicrobial studies (Hawaiz, 2018).

Anti-tubercular Activity and Docking Studies

Venugopal, Sundararajan, and Choppala (2020) synthesized a series of compounds structurally related to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone. They focused on evaluating these compounds for anti-tubercular activity and performed docking studies to understand their interaction with the Mycobacterium tuberculosis enzyme. The study revealed that derivatives with electron-releasing groups exhibited potent activity, suggesting the importance of such compounds in developing anti-tubercular agents (Venugopal, Sundararajan, & Choppala, 2020).

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-31-19-11-7-17(8-12-19)22-15-23(18-9-13-20(32-2)14-10-18)29(28-22)25(30)16-34-26-27-21-5-3-4-6-24(21)33-26/h3-14,23H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZXOJMVXCFXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=CC=CC=C4O3)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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